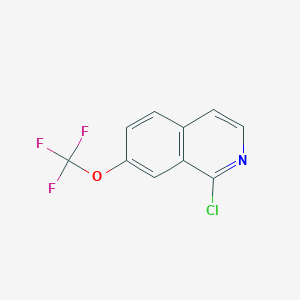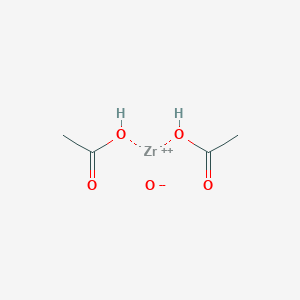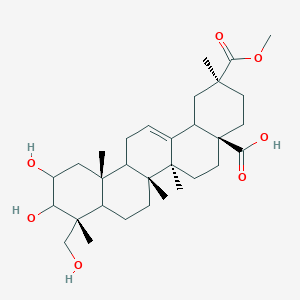![molecular formula C12H18O4 B14785744 Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their atom economy and the ability to generate diverse heterocyclic scaffolds in a single step. One common method involves the reaction of isatins, malononitrile or cyanoacetic esters, and barbituric acids under solvent-free conditions using a nanoporous solid acid catalyst like SBA-Pr-SO3H .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of heterogeneous catalysts, such as sulfonic acid functionalized SBA-15, is preferred due to their reusability and efficiency. These catalysts facilitate the reaction under mild conditions, leading to high yields and environmentally benign processes .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indole-tetrahydropyrano[2,3-d]pyrimidine]: Known for its wide range of biological activities, including antibacterial and antifungal properties.
Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]: Notable for its bioactivity against cancer cells and microbes.
Uniqueness
Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1’-cyclohexane]-8-ol is unique due to its specific spirocyclic structure, which imparts significant stability and rigidity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and chemical products.
Propriétés
Formule moléculaire |
C12H18O4 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol |
InChI |
InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2 |
Clé InChI |
SZCBOVRLIDZTHD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)OCC3C(O2)C(C=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)


![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)

![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)

